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Introduction
Tryptophanase (EC 4.1.99.1) is a pyridoxal phosphate (PLP) dependent enzyme that

catalyzes the degradation of L-tryptophan into indole, pyruvate, and ammonia.[1][2][3] This

enzyme is found in various bacteria and plays a significant role in nitrogen metabolism and the

production of the signaling molecule indole. The quantitative measurement of tryptophanase
activity is crucial for studying bacterial physiology, identifying enzyme inhibitors, and for various

biotechnological applications. These application notes provide detailed protocols for the

quantitative measurement of tryptophanase activity through the detection of its reaction

products, indole and pyruvate.

Principle of the Reaction
Tryptophanase catalyzes the α,β-elimination reaction of L-tryptophan. The reaction requires

pyridoxal phosphate as a cofactor.[1] The final products of this enzymatic reaction are indole,

pyruvic acid, and an ammonium ion.[1] The activity of tryptophanase can be determined by

quantifying the rate of formation of either indole or pyruvate.
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Below are diagrams illustrating the tryptophanase metabolic pathway and a general workflow

for quantifying its activity.
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General Experimental Workflow.

Experimental Protocols
Two primary methods for the quantitative measurement of tryptophanase activity are detailed

below. The first is a colorimetric assay based on the detection of indole, and the second is a
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spectrophotometric assay that measures pyruvate formation through a coupled enzyme

reaction.

Method 1: Colorimetric Quantification of Indole
This method is based on the reaction of indole with p-dimethylaminobenzaldehyde (DMAB) in

an acidic environment to produce a red-colored compound, which can be quantified

spectrophotometrically.[2][3]

Materials and Reagents:

Tryptophanase Sample: Purified enzyme or bacterial cell lysate.

L-Tryptophan Solution: 100 mM in 50 mM potassium phosphate buffer (pH 8.0).

Potassium Phosphate Buffer: 50 mM, pH 8.0.

Kovac's Reagent: 5 g p-dimethylaminobenzaldehyde, 75 mL amyl alcohol, 25 mL

concentrated HCl. Caution: Prepare in a fume hood.

Ehrlich's Reagent: 1 g p-dimethylaminobenzaldehyde, 95 mL 95% ethanol, 20 mL

concentrated HCl. Caution: Prepare in a fume hood.

Indole Standard Stock Solution: 10 mM indole in ethanol.

Microcentrifuge tubes and 96-well microplate.

Spectrophotometer or microplate reader.

Procedure:

Preparation of Indole Standards: Prepare a series of indole standards (e.g., 0, 10, 20, 40, 60,

80, 100 µM) by diluting the 10 mM indole stock solution in the reaction buffer.

Enzyme Reaction:

In a microcentrifuge tube, mix 50 µL of the tryptophanase sample with 450 µL of 100 mM

L-tryptophan solution.
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For the blank, mix 50 µL of the buffer (or heat-inactivated enzyme) with 450 µL of the L-

tryptophan solution.

Incubate the reaction mixtures at 37°C for a specific time (e.g., 10-30 minutes). The

incubation time should be within the linear range of the reaction.

Stop the reaction by adding 500 µL of Kovac's or Ehrlich's reagent.

Color Development:

Vortex the tubes vigorously and incubate at room temperature for 15 minutes to allow for

color development.

Centrifuge the tubes at high speed for 5 minutes to separate the phases.

Measurement:

Carefully transfer 200 µL of the upper colored layer to a 96-well microplate.

Measure the absorbance at 570 nm (for Kovac's reagent) or 565 nm (for Ehrlich's

reagent).[4]

Calculation:

Subtract the absorbance of the blank from the absorbance of the samples.

Create a standard curve by plotting the absorbance of the indole standards against their

concentrations.

Determine the concentration of indole produced in the enzymatic reaction using the

standard curve.

Method 2: Pyruvate Quantification using a Lactate
Dehydrogenase (LDH) Coupled Assay
This method measures the pyruvate produced by tryptophanase activity through a coupled

reaction with lactate dehydrogenase (LDH). LDH catalyzes the reduction of pyruvate to lactate,
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which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340

nm due to NADH oxidation is proportional to the amount of pyruvate produced.[5][6][7]

Materials and Reagents:

Tryptophanase Sample: Purified enzyme or bacterial cell lysate.

L-Tryptophan Solution: 100 mM in 50 mM potassium phosphate buffer (pH 8.0).

Potassium Phosphate Buffer: 50 mM, pH 8.0.

NADH Solution: 10 mM in buffer.

Lactate Dehydrogenase (LDH): From rabbit muscle, in a suitable buffer.

Pyruvate Standard Stock Solution: 100 mM sodium pyruvate in water.

UV-transparent 96-well microplate or cuvettes.

Spectrophotometer or microplate reader capable of reading at 340 nm.

Procedure:

Preparation of Pyruvate Standards: Prepare a series of pyruvate standards (e.g., 0, 10, 20,

40, 60, 80, 100 µM) by diluting the 100 mM stock solution in the reaction buffer.

Enzyme Reaction:

Prepare a reaction mixture containing:

50 µL of tryptophanase sample

400 µL of 100 mM L-tryptophan solution

20 µL of 10 mM NADH solution

5 µL of LDH (e.g., 10 units)
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For the blank, use buffer or heat-inactivated enzyme instead of the tryptophanase
sample.

Incubate at 37°C.

Measurement:

Monitor the decrease in absorbance at 340 nm over time (e.g., every minute for 10-20

minutes). The rate of decrease should be linear.

Calculation:

Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.

Use the Beer-Lambert law (A = εcl) to determine the rate of pyruvate formation. The molar

extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Create a standard curve by measuring the change in absorbance for the pyruvate

standards in the presence of LDH and NADH.

Determine the rate of pyruvate production in the tryptophanase reaction.

Data Presentation
The following tables provide a summary of typical quantitative data for tryptophanase activity

assays.

Table 1: Comparison of Indole Detection Methods
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Feature Kovac's Assay Ehrlich's Assay
Hydroxylamine-
based Indole Assay
(HIA)

Principle
Reaction with DMAB

in amyl alcohol

Reaction with DMAB

in ethanol

Reaction with

hydroxylamine

Detection Wavelength 570 nm 565 nm 530 nm

Sensitivity Micromolar range[8] Micromolar range Micromolar range[8]

Specificity

Less specific, detects

other indole

analogs[8]

Similar to Kovac's
Specific for

unsubstituted indole[8]

Linearity (R²) >0.99[8] >0.99 >0.99[8]

Table 2: Relative Activity of Tryptophanase with Different Substrates

Substrate Product Measured Relative Rate (%)

L-Tryptophan Indole 100

L-Cysteine Pyruvate 100

S-Methyl-L-cysteine Pyruvate 35

L-Serine Pyruvate 12

L-Cysteine + Indole L-Tryptophan 30

S-Methyl-L-cysteine + Indole L-Tryptophan 26

L-Serine + Indole L-Tryptophan 16

Data adapted from Newton and Snell (1964), PNAS.[9] The specific activity of the recrystallized

tryptophanase used was 1800 units/mg.[9]

Calculation of Enzyme Activity
Enzyme Unit Definition:
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One unit (U) of tryptophanase activity is defined as the amount of enzyme that catalyzes the

formation of 1 µmole of product (indole or pyruvate) per minute under standard assay

conditions (e.g., 37°C, pH 8.0).[10][11]

Calculation of Specific Activity:

Specific activity is a measure of the purity of an enzyme and is defined as the units of enzyme

activity per milligram of protein (U/mg).[10][11]

Formula:

Specific Activity (U/mg) = (Enzyme Activity in U) / (Total Protein in mg)

Example Calculation:

Determine the concentration of the product (indole or pyruvate) formed in µM. This is

obtained from the standard curve.

Convert the concentration to µmoles.

µmoles = (Concentration in µM) x (Reaction Volume in L)

Calculate the enzyme activity in U.

Enzyme Activity (U) = (µmoles of product) / (Incubation time in min)

Determine the total protein concentration in mg/mL of your enzyme sample using a standard

protein assay (e.g., Bradford or BCA).

Calculate the total amount of protein in mg in your reaction.

Total Protein (mg) = (Protein concentration in mg/mL) x (Volume of enzyme sample in mL)

Calculate the specific activity.

Specific Activity (U/mg) = (Enzyme Activity in U) / (Total Protein in mg)

Conclusion
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The protocols described in these application notes provide reliable and quantitative methods

for measuring tryptophanase activity. The choice between the indole-based colorimetric assay

and the pyruvate-based LDH-coupled assay will depend on the specific experimental

requirements, such as the presence of interfering substances in the sample and the available

equipment. For high specificity, the hydroxylamine-based indole assay is recommended.[8]

Accurate determination of tryptophanase activity is essential for advancing our understanding

of its role in microbial metabolism and for the development of novel therapeutics targeting this

enzyme.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

1. microbiologyinfo.com [microbiologyinfo.com]

2. asm.org [asm.org]

3. Indole Test | ASM.org [asm.org]

4. sigmaaldrich.com [sigmaaldrich.com]

5. Application of immobilized tryptophanase or tryptophanase--lactate dehydrogenase
coupled system for assay of L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

6. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate
Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate
Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

8. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples -
PMC [pmc.ncbi.nlm.nih.gov]

9. pnas.org [pnas.org]

10. Specific Activity [mvls.gla.ac.uk]

11. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Application Notes and Protocols for the Quantitative
Measurement of Tryptophanase Activity]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b13386472?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4651089/
https://www.benchchem.com/product/b13386472?utm_src=pdf-body
https://www.benchchem.com/product/b13386472?utm_src=pdf-custom-synthesis
https://microbiologyinfo.com/indole-test-principle-reagents-procedure-result-interpretation-and-limitations/
https://asm.org/getattachment/200d3f34-c75e-4072-a7e6-df912c792f62/indole-test-protocol-3202.pdf
https://asm.org/protocols/indole-test-protocol
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/381/198/mak326bul.pdf
https://pubmed.ncbi.nlm.nih.gov/4604117/
https://pubmed.ncbi.nlm.nih.gov/4604117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12378421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12378421/
https://pubmed.ncbi.nlm.nih.gov/40873479/
https://pubmed.ncbi.nlm.nih.gov/40873479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4651089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4651089/
https://www.pnas.org/doi/pdf/10.1073/pnas.51.3.382
https://www.mvls.gla.ac.uk/Teaching/SLS-GMC/enz2.html
https://m.youtube.com/watch?v=ELjSmguF3Yk
https://www.benchchem.com/product/b13386472#quantitative-measurement-of-tryptophanase-activity
https://www.benchchem.com/product/b13386472#quantitative-measurement-of-tryptophanase-activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b13386472#quantitative-measurement-of-
tryptophanase-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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